3-(2-Chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
Description
3-(2-Chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a hybrid heterocyclic compound featuring a chloroquinoline moiety linked to a 6,7-dimethoxy-substituted dihydroquinazolinone via a propenenitrile bridge. The quinoline and quinazolinone scaffolds are well-documented in medicinal chemistry for their roles in targeting enzymes and nucleic acids. The 2-chloro substituent on the quinoline ring may enhance electrophilic reactivity, while the 6,7-dimethoxy groups on the quinazolinone could improve solubility and modulate electronic properties .
Properties
IUPAC Name |
3-(2-chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O3/c1-29-18-9-15-17(10-19(18)30-2)26-21(27-22(15)28)14(11-24)8-13-7-12-5-3-4-6-16(12)25-20(13)23/h3-10H,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFWRHLSIXSDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC4=CC=CC=C4N=C3Cl)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile, with the CAS number 380391-72-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
The compound is characterized by a complex structure that includes both quinoline and quinazoline moieties. Its molecular formula is with a molecular weight of 418.8 g/mol. The presence of the chloro and methoxy groups contributes to its biological activity by influencing its interaction with biological targets.
Research indicates that compounds containing quinoline and quinazoline derivatives often exhibit significant biological activities, including:
- Antimicrobial Activity : Many quinoline derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.
- Anticancer Properties : Quinazoline derivatives are known for their ability to inhibit specific kinases involved in cancer cell proliferation. The compound may act as an inhibitor of protein kinases, leading to reduced tumor growth.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Biological Activity Data
A summary of the biological activities observed in studies involving related compounds is presented in the following table:
| Activity Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 | |
| Antifungal | Candida albicans | 20 | |
| Anticancer (kinase) | EGFR | 10 | |
| Cytotoxicity | A549 Cell Line | >500 |
Case Studies
- Anticancer Activity : A study focused on a series of quinazoline derivatives demonstrated that compounds structurally similar to this compound exhibited significant inhibition of tumor cell lines, particularly against A549 lung cancer cells. The study reported IC50 values indicating effective cytotoxicity at concentrations lower than those observed for traditional chemotherapeutics like chloroquine .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several chloroquinoline derivatives against a panel of pathogenic bacteria and fungi. The results indicated that these compounds could effectively inhibit microbial growth at micromolar concentrations, supporting their potential use as novel antimicrobial agents .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 418.8 g/mol. The structure features a chloroquinoline moiety linked to a quinazoline derivative through a propene nitrile group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of quinoline and quinazoline exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
A notable study reported that compounds similar to 3-(2-Chloroquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile demonstrated promising results against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) . These findings suggest that the compound may act through mechanisms that disrupt the cell cycle or induce oxidative stress in cancer cells.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds containing quinoline and quinazoline structures are known for their ability to combat bacterial and fungal infections. Studies indicate that derivatives can exhibit activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, which are significant in the context of tuberculosis and other infections .
In vitro tests have shown that certain derivatives possess low minimum inhibitory concentrations (MICs), indicating strong antimicrobial efficacy. For example, compounds derived from similar structures have been reported to inhibit bacterial growth effectively at concentrations as low as 6.25 µg/ml .
Drug Development Insights
The synthesis of this compound is an area of active research. The compound's unique structure allows for modifications that can enhance its bioactivity or selectivity towards specific targets in cancer therapy or antimicrobial treatments.
Case Studies
- Synthesis and Characterization : A comprehensive study focused on synthesizing various derivatives of quinoline and quinazoline compounds, including the target compound. Characterization methods such as NMR spectroscopy confirmed the structures, while biological assays evaluated their anticancer properties .
- Comparative Efficacy : In a comparative study, several synthesized compounds were tested against standard antibiotics and anticancer drugs. The findings indicated that some derivatives exhibited superior activity compared to existing treatments, suggesting potential for further development into therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. 3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile This analogue (PubChem entry, 2004) differs from the target compound by the addition of 7,8-dimethyl groups on the quinoline ring. Steric effects from the methyl groups may also influence binding to hydrophobic pockets in biological targets, such as kinases or DNA topoisomerases .
2.1.2. 2-(3-(2-Alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones Compounds from this class (Molecules 2014) feature tetrahydroquinazolinone cores with diaryl substituents at positions 6 and 6. Compared to the target compound’s 6,7-dimethoxy groups, the diaryl substituents may confer greater π-π stacking interactions with aromatic residues in protein binding sites. However, the dimethoxy groups in the target compound could improve solubility and metabolic stability due to their electron-donating nature .
Substituent Effects on Quinazolinone Moieties
The 6,7-dimethoxy groups in the target compound contrast with other quinazolinone derivatives:
- Morpholinopropyl or chlorophenyl substituents (e.g., 3-(3-morpholinopropyl)-2-(2-pyridinyl)-2,3-dihydro-4(1H)-quinazolinone): These groups introduce basic or halogenated functionalities, which may enhance interactions with polar or halogen-binding regions in enzymes. The dimethoxy groups, however, prioritize solubility and electronic modulation over direct halogen bonding .
- 4-Oxo-3,4-dihydroquinazolin-2-yl core : This moiety is conserved across analogues and is critical for hydrogen bonding with biological targets, such as ATP-binding pockets in kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
